molecular formula C11H8N2OS B8383467 5-(1,3-Thiazol-4-yl)-1,3-dihydro-2H-indol-2-one

5-(1,3-Thiazol-4-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B8383467
M. Wt: 216.26 g/mol
InChI Key: OXXSQYREYZMOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-Thiazol-4-yl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C11H8N2OS and its molecular weight is 216.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8N2OS

Molecular Weight

216.26 g/mol

IUPAC Name

5-(1,3-thiazol-4-yl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C11H8N2OS/c14-11-4-8-3-7(1-2-9(8)13-11)10-5-15-6-12-10/h1-3,5-6H,4H2,(H,13,14)

InChI Key

OXXSQYREYZMOEC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CSC=N3)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5-(chloroacetyl)-1,3-dihydro-2H-indol-2-one (630 mg, 3 mmol), thioformamide (30 mL, 30 mmol; described in: J. Med. Chem. 1995, 858-868) and triethylamine (0.42 mL, 3 mmol) in dioxane was heated at 110° C. for 3 h. Additional thioformamide (10 mL, 10 mmol) was added and the reaction was stirred at 110° C. for 2 h. This batch was combined with an new batch starting from 230 mg of 5-(chloroacetyl)-1,3-dihydro-2H-indol-2-one and the combined reaction mixtures was concentrated to approximately 10 mL and an aqueous saturated sodium hydrogencarbonate solution (50 mL) was added and the solution was extracted with ethyl acetate. The combined organic layers were dried (Na2SO4) and evaporated in vacuo. The crude product was purified on a silica gel column using heptane/ethyl acetate, (1:2), as the eluent to give 400 mg (35% yield) of the title compound: 1H NMR (DMSO-d6, 300 MHz) δ 10.47 (s, 1 H), 9.15 (s, 1 H), 7.97 (s, 1 H), 7.83 (br s, 2 H), 6.87 (d, J=8 Hz, 1 H), 3.54 (s, 2 H); MS (ES) m/z 217 (M++1).
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
230 mg
Type
reactant
Reaction Step Three
Yield
35%

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